molecular formula C22H19N3O2S B2427267 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 685851-89-2

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2427267
CAS No.: 685851-89-2
M. Wt: 389.47
InChI Key: AVTXOIDNPXFKGK-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a thieno[2,3-b]pyridine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-b]pyridine core . The reaction conditions often include heating in formic acid or using other cyclization agents such as triethyl orthoformate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially altering the compound’s biological activity .

Scientific Research Applications

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

What sets 3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-12-14(2)24-22-18(13)19(23)20(28-22)21(26)25-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12H,23H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTXOIDNPXFKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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